molecular formula C9H9N3O4 B14732521 n-(2-Amino-2-oxoethyl)-4-nitrobenzamide CAS No. 5410-49-1

n-(2-Amino-2-oxoethyl)-4-nitrobenzamide

Cat. No.: B14732521
CAS No.: 5410-49-1
M. Wt: 223.19 g/mol
InChI Key: KAYJNRVUJFLXMQ-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-4-nitrobenzamide (CAS 5410-49-1) is a nitroaromatic amide derivative with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.188 g/mol . Its structure comprises a 4-nitrobenzamide core linked to a 2-amino-2-oxoethyl group via an amide bond. Key physicochemical properties include:

  • Hydrogen bond donors: 2 (amide NH and urea-like NH₂)
  • Hydrogen bond acceptors: 4 (amide carbonyl, nitro group, and urea-like carbonyl)
  • Rotatable bonds: 4, indicating moderate conformational flexibility .

Properties

CAS No.

5410-49-1

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-4-nitrobenzamide

InChI

InChI=1S/C9H9N3O4/c10-8(13)5-11-9(14)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H2,10,13)(H,11,14)

InChI Key

KAYJNRVUJFLXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of N-(2-Amino-2-oxoethyl)-4-aminobenzamide, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Molecular formula : C₂₁H₁₈N₂O₃ (inferred from ).
  • Key features: Bulky diphenylethyl substituent replaces the amino-oxoethyl group.
  • Synthesis : Eco-friendly ball-milling method without solvents, yielding high purity .
  • Properties :
    • Increased hydrophobicity due to aromatic rings.
    • Fragmentation in mass spectrometry (MS) produces m/z 347 (molecular ion) and m/z 269 (after benzyl elimination) .
    • Exhibits resonance-stable ions (e.g., m/z 150 , 4-nitrobenzoyl fragment) similar to other nitrobenzamides .

N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c)

  • Molecular formula : C₂₁H₁₆BrN₃O₅ (from ).
  • Key features : Dual benzamide structure with bromo and methoxy substituents.
  • Synthesis : Traditional N-acylation using 4-nitrobenzoyl chloride and pyridine, yielding 67% .
  • Properties :
    • Higher molecular weight (~455 g/mol ) and lipophilicity.
    • Melting point: 139–142°C , suggesting crystalline stability .
  • Applications: Not explicitly stated, but bromo groups often enhance pharmacokinetic retention.

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives

  • Example : Compound 5o (C₂₀H₁₆Cl₂N₄O₅S) .
  • Key features : Sulfamoyl and chloro substituents augment electronic complexity.
  • Properties :
    • Demonstrated α-glucosidase and α-amylase inhibition (IC₅₀ values in µM range) .
    • Calculated Lipinski parameters (e.g., topological polar surface area >90 Ų) suggest moderate bioavailability .
  • Applications : Antidiabetic drug candidates .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Molecular formula : C₁₅H₁₃ClN₂O₃ .
  • Key features : Chlorophenethyl group enhances steric bulk and halogen bonding.
  • Fragmentation :
    • m/z 150 (4-nitrobenzoyl fragment) and m/z 139 (chlorophenethyl cation) .
    • HCl elimination generates m/z 103 (cyclohexadienyl cation) .
  • Applications : Neurokinin-2 antagonists and intermediates for cyclic compounds .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties/Bioactivity
N-(2-Amino-2-oxoethyl)-4-nitrobenzamide C₉H₉N₃O₄ 223.19 Amino-oxoethyl Commercial (Sigma-Aldrich) High hydrogen-bonding capacity
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 Diphenylethyl Ball milling Hydrophobic, stable MS fragments
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide C₂₁H₁₆BrN₃O₅ ~455 Bromo, methoxy Solution-phase acylation Crystalline (m.p. 139–142°C)
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) C₂₀H₁₆Cl₂N₄O₅S 511.29 Sulfamoyl, chloro Multi-step synthesis α-Glucosidase inhibition (IC₅₀ 12.3 µM)
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 Chlorophenethyl Mechanochemical Neurokinin-2 antagonism

Key Research Findings

  • Nitro Group Impact : The nitro moiety enhances electrophilicity and bioactivity across analogs, enabling DNA interaction (e.g., mutagenicity in nitroaromatics) or enzyme inhibition .
  • Synthetic Advances : Solvent-free methods (e.g., ball milling) improve sustainability for nitrobenzamide synthesis .
  • Mass Spectrometry Trends : Common fragments (e.g., m/z 150 ) arise from nitrobenzoyl cleavage, but substituents alter secondary fragmentation (e.g., diphenylethyl vs. chlorophenethyl) .
  • Bioactivity Variance : Bulky substituents (e.g., diphenylethyl) reduce solubility but improve target binding, while sulfamoyl groups enhance enzyme inhibition .

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